n-(5-Cyanopyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

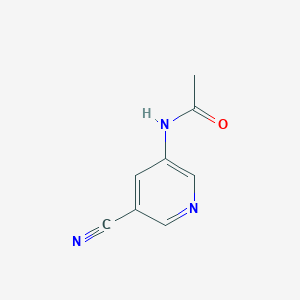

N-(5-Cyanopyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of pyridine, featuring a cyano group at the 5-position and an acetamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyanopyridin-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyanopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrroles and thiophenes .

Scientific Research Applications

N-(5-Cyanopyridin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.

Industry: Its reactivity makes it useful in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Cyanopyridin-3-yl)acetamide involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and acetamide groups are key functional groups that enable these reactions. The molecular targets and pathways involved are primarily related to the formation of heterocyclic compounds, which can exhibit various biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Cyanopyridin-3-yl)acetamide include other cyanoacetamide derivatives, such as:

- N-(4-Cyanophenyl)acetamide

- N-(3-Cyanopyridin-2-yl)acetamide

- N-(5-Cyanopyridin-4-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of heterocyclic compounds it can form. This makes it a valuable compound for the synthesis of novel heterocycles with potential biological activities .

Biological Activity

N-(5-Cyanopyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a cyano group and an acetamide moiety. The typical synthesis involves the reaction of 5-cyanopyridine with acetic anhydride:

This reaction highlights the compound's structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor in various biochemical pathways. Its interactions with specific biological targets, such as enzymes involved in metabolic pathways and receptors associated with cellular signaling, are crucial for its therapeutic potential.

Key Biological Activities

-

Anticancer Properties :

- The compound has been studied for its potential to inhibit cancer cell proliferation. Similar compounds have shown effectiveness against various cancer types by targeting specific enzymes involved in cell growth and survival.

-

Enzyme Inhibition :

- This compound may inhibit enzymes related to metabolic diseases, contributing to its role in therapeutic strategies against conditions like diabetes and obesity.

-

Neuroprotective Effects :

- Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

The mechanism of action of this compound is primarily linked to its ability to participate in nucleophilic substitution and condensation reactions. The cyano and acetamide functional groups are essential for these reactions, allowing the compound to form heterocyclic derivatives that may enhance its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(6-Cyanopyridin-3-yl)acetamide | Similar cyanopyridine structure | Substituted at position 6 instead of 5 |

| N-(2-Cyanopyridin-4-yl)acetamide | Cyano group at position 2 | Different biological activity profile |

| N-(pyridin-4-yl)acetamide | Lacks the cyano group | Often used as a reference compound |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of Cancer Cell Lines :

- A study demonstrated that derivatives of this compound could effectively inhibit the growth of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

-

Metabolic Pathway Interactions :

- Research indicated that this compound interacts with key enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.

-

Neuroprotective Studies :

- Emerging evidence points towards the neuroprotective effects of related compounds, indicating that further investigation into this area could yield significant insights into treatment options for neurodegenerative diseases.

Properties

IUPAC Name |

N-(5-cyanopyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKYXUZFIFDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.